molecular formula C23H18Cl2N2O B14600864 4-[(3,4-Dichlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole CAS No. 60627-85-2

4-[(3,4-Dichlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole

Cat. No.: B14600864
CAS No.: 60627-85-2
M. Wt: 409.3 g/mol
InChI Key: ITMADRFIPNAHAI-UHFFFAOYSA-N
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Description

4-[(3,4-Dichlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes a pyrazole ring substituted with various functional groups, making it a subject of interest in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,4-Dichlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4-dichlorophenylmethanol with appropriate reagents to form the methoxy derivative. This intermediate is then reacted with 1-methyl-3,5-diphenyl-1H-pyrazole under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often involving advanced techniques like microwave-assisted synthesis and high-throughput screening.

Chemical Reactions Analysis

Types of Reactions

4-[(3,4-Dichlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and pyrazole positions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[(3,4-Dichlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(3,4-Dichlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3,4-Dichlorophenyl)methoxy]benzohydrazide
  • 3,4-Dichlorophenethylamine

Uniqueness

4-[(3,4-Dichlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

60627-85-2

Molecular Formula

C23H18Cl2N2O

Molecular Weight

409.3 g/mol

IUPAC Name

4-[(3,4-dichlorophenyl)methoxy]-1-methyl-3,5-diphenylpyrazole

InChI

InChI=1S/C23H18Cl2N2O/c1-27-22(18-10-6-3-7-11-18)23(21(26-27)17-8-4-2-5-9-17)28-15-16-12-13-19(24)20(25)14-16/h2-14H,15H2,1H3

InChI Key

ITMADRFIPNAHAI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)OCC3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4

Origin of Product

United States

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